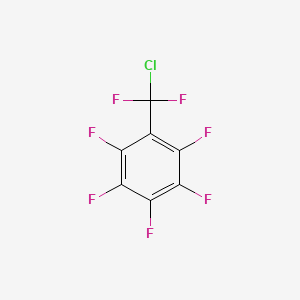
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, commonly known as PentaFluorobenzene (PFB), is a highly fluorinated aromatic compound that is used in a variety of scientific research applications. PFB is a versatile compound due to its unique properties, such as its high thermal stability and low reactivity to other chemicals. PFB is also a very useful compound for studying the effects of fluorination on the behavior of molecules.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is used in a variety of scientific research applications, such as in the study of organic and organometallic compounds, in the study of the effects of fluorination on the behavior of molecules, and in the synthesis of polymers. It is also used in the synthesis of pharmaceuticals and other substances, and in the study of the effects of fluorinated compounds on the environment.
Mécanisme D'action
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is a highly fluorinated aromatic compound, which means that it has a high affinity for fluorine atoms. This allows it to interact with other molecules and form strong bonds. The fluorine atoms in 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene are also highly reactive, which allows it to be used in a variety of chemical reactions.
Biochemical and Physiological Effects
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the effects of oxidative stress. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has several advantages for use in laboratory experiments. It is highly stable and has a low reactivity to other chemicals, making it ideal for use in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. The main limitation of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is that it is highly fluorinated, which can make it difficult to work with in certain experiments.
Orientations Futures
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods for 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, exploring new applications for 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, and studying the effects of fluorinated compounds on the environment. Additionally, further research into the biochemical and physiological effects of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene could lead to the development of new pharmaceuticals and other substances. Finally, research into the effects of fluorinated compounds on the behavior of molecules could lead to new insights into the structure and function of molecules.
Méthodes De Synthèse
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene can be synthesized by a variety of methods, including the Friedel-Crafts acylation of chlorodifluoromethane with pentafluorobenzoyl chloride, the direct fluorination of toluene, and the reaction of pentafluorophenol with chlorodifluoromethane. The Friedel-Crafts acylation method is the most commonly used method, as it is the most efficient and cost-effective.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-7(14,15)1-2(9)4(11)6(13)5(12)3(1)10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODMQQSMPMVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

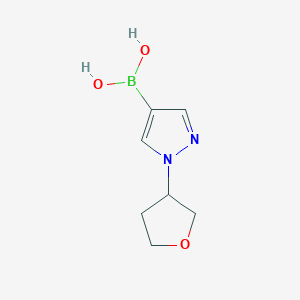
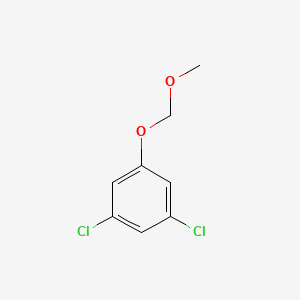


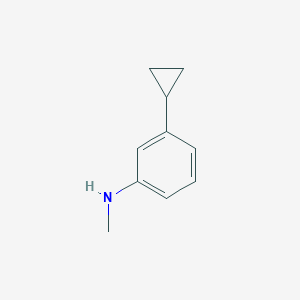
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
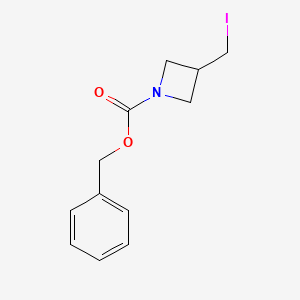

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)

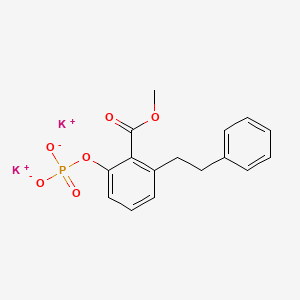
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
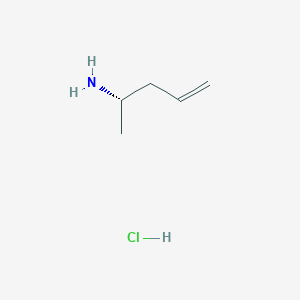
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)